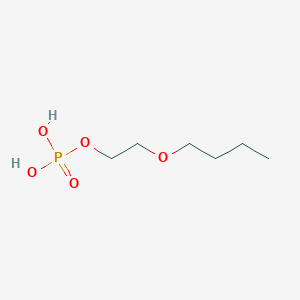
ethyl 2-formamido-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-formamidothiazole-4-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the formamido group enhances its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-formamidothiazole-4-carboxylate can be synthesized through the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . The reaction typically proceeds as follows:
- Ethyl bromopyruvate and thiourea are mixed in ethanol.
- The mixture is refluxed for 24 hours.
- The progress of the reaction is monitored using thin-layer chromatography (TLC).
- The product is then isolated and purified.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-formamidothiazole-4-carboxylate may involve optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors and automated monitoring systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-formamidothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-formamidothiazole-4-carboxylate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-formamidothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formamido group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-aminothiazole-4-carboxylate
- Methyl 2-aminothiazole-4-carboxylate
- 2-Aminothiazole-4-carboxylic acid
Comparison: Ethyl 2-formamidothiazole-4-carboxylate is unique due to the presence of the formamido group, which enhances its reactivity and potential for forming hydrogen bonds. This distinguishes it from similar compounds like ethyl 2-aminothiazole-4-carboxylate, which lacks the formamido group and may have different reactivity and biological activity profiles .
Eigenschaften
CAS-Nummer |
123724-91-4 |
|---|---|
Molekularformel |
C7H8N2O3S |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
ethyl 2-formamido-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)5-3-13-7(9-5)8-4-10/h3-4H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
XXEMKKFSTBPYGK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CSC(=N1)NC=O |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)NC=O |
Synonyme |
4-Thiazolecarboxylicacid,2-(formylamino)-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)





![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)




